Nintedanib Dimer Impurity

Impurity Profiling Mass Spectrometry Reference Standard Characterization

Nintedanib Dimer Impurity (CAS 2410284-90-9) is a process-related impurity of the tyrosine kinase inhibitor Nintedanib, formally designated as Nintedanib Esilate Impurity F in the European Pharmacopoeia (EP) monograph 37.2. It is a high-molecular-weight dimer (C56H52N8O8, MW 965.1 g/mol) formed by the covalent coupling of two Nintedanib-related indole-6-carboxylate units via a central piperazine-acetyl bridge.

Molecular Formula C56H52N8O8
Molecular Weight 965.1 g/mol
CAS No. 2410284-90-9
Cat. No. B12290894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNintedanib Dimer Impurity
CAS2410284-90-9
Molecular FormulaC56H52N8O8
Molecular Weight965.1 g/mol
Structural Identifiers
SMILESCN(C1=CC=C(C=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)OC)O)C(=O)CN5CCN(CC5)CC(=O)N(C)C6=CC=C(C=C6)N=C(C7=CC=CC=C7)C8=C(NC9=C8C=CC(=C9)C(=O)OC)O
InChIInChI=1S/C56H52N8O8/c1-61(41-21-17-39(18-22-41)57-51(35-11-7-5-8-12-35)49-43-25-15-37(55(69)71-3)31-45(43)59-53(49)67)47(65)33-63-27-29-64(30-28-63)34-48(66)62(2)42-23-19-40(20-24-42)58-52(36-13-9-6-10-14-36)50-44-26-16-38(56(70)72-4)32-46(44)60-54(50)68/h5-26,31-32,59-60,67-68H,27-30,33-34H2,1-4H3
InChIKeyPLIRRRZAHWLPON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nintedanib Dimer Impurity (CAS 2410284-90-9): Pharmacopoeial Identity and Structural Baseline for Analytical Reference Standard Procurement


Nintedanib Dimer Impurity (CAS 2410284-90-9) is a process-related impurity of the tyrosine kinase inhibitor Nintedanib, formally designated as Nintedanib Esilate Impurity F in the European Pharmacopoeia (EP) monograph 37.2 [1]. It is a high-molecular-weight dimer (C56H52N8O8, MW 965.1 g/mol) formed by the covalent coupling of two Nintedanib-related indole-6-carboxylate units via a central piperazine-acetyl bridge . This compound is supplied as a characterized reference standard with purity >= 95% for use in analytical method development, method validation (AMV), and quality control (QC) applications during ANDA filing and commercial production of Nintedanib .

Why a Generic Nintedanib Impurity Reference Standard Cannot Substitute for Nintedanib Dimer Impurity (CAS 2410284-90-9) in Regulated Analytical Methods


In-class Nintedanib impurities cannot be used interchangeably for analytical method development or quality control because each impurity possesses a unique molecular structure, molecular weight, and chromatographic retention behavior. The EP monograph for Nintedanib esilate specifically identifies and sets acceptance criteria for individual impurities (A, B, C, D, E, F), each with a distinct chemical identity [1]. The target compound, Impurity F (CAS 2410284-90-9), is the only dimeric impurity with two intact indole-6-carboxylate pharmacophores linked via a piperazine-acetyl spacer, resulting in a molecular weight of 965.1 g/mol—significantly larger than Impurity D (611.7 g/mol), Impurity E (802.9 g/mol), or the API itself (free base, 539.6 g/mol) [2][3]. Substituting another impurity would lead to incorrect system suitability parameters, misidentification of unknown peaks, and non-compliance with regulatory filing requirements, as the relative retention time (RRT) and mass spectrometric fragmentation pattern are unique to each impurity [4].

Quantitative Differential Evidence for Nintedanib Dimer Impurity (CAS 2410284-90-9) Against Closest EP and Process-Related Analogs


Molecular Weight Differentiation: Nintedanib Dimer Impurity F (965.1 Da) versus Nintedanib Piperazine Dimer Acetyl Impurity (1049.2 Da)

Nintedanib Dimer Impurity F (CAS 2410284-90-9) has a molecular weight of 965.1 g/mol, which is 84.1 Da lower than the structurally closest analog, Nintedanib Piperazine Dimer Acetyl Impurity (CAS 2410649-55-5, MW 1049.2 g/mol) [1][2]. This mass difference corresponds to the absence of two acetyl groups on the indole nitrogen atoms of the target compound, resulting in free indole NH functionalities.

Impurity Profiling Mass Spectrometry Reference Standard Characterization

Structural Topology Differentiation: True Symmetrical Dimer (Impurity F) versus Asymmetric Monomer-Substituted Piperazine Derivative (Impurity E)

Nintedanib Dimer Impurity F (CAS 2410284-90-9) is a true symmetrical dimer containing two (Z)-2-oxoindoline-6-carboxylate units bridged by a piperazine-1,4-diylbis(acetyl)bis(methylazanediyl) linker [1]. In contrast, Nintedanib Impurity E (EP/BP) has a molecular weight of only 802.89 g/mol and contains a single indole-6-carboxylate unit with an additional phenylmethylene substituent directly on the piperazine ring [2]. The mass difference of 162.2 Da reflects the absence of the second indole pharmacophore in Impurity E.

Organic Impurity Structure Elucidation Chromatographic Method Selectivity Pharmaceutical Quality Control

Pharmacopoeial Designation as EP Impurity F: Regulatory Traceability and Defined Acceptance Criteria

Nintedanib Dimer Impurity (CAS 2410284-90-9) is the only dimeric impurity explicitly designated as Impurity F in the European Pharmacopoeia monograph for Nintedanib esilate (monograph 37.2/3237) [1]. Other EP-specified impurities (A, B, C, D, E) are either monomeric degradation products, starting material residuals, or synthetic intermediates with different structural classes [2]. This designation means the target compound has a pharmacopoeially defined acceptance limit that must be met for batch release in markets recognizing EP standards.

Pharmacopoeial Compliance Regulatory Submission Impurity Limit Specification

Mass Spectrometric Identification via Diagnostic Fragment Ion: Dimer [M+H]+ at m/z ~965 and Monomer Loss Fragment at m/z ~540

The Nintedanib Dimer Impurity generates a protonated molecular ion [M+H]+ at m/z ~965.4, and upon collision-induced dissociation (CID), produces a characteristic fragment ion at m/z ~540.3 corresponding to the loss of one neutral Nintedanib monomer unit (C25H25N3O4, ~540 Da) [1]. This fragmentation pathway is diagnostic for the dimeric structure and distinguishes it from other Nintedanib-related impurities. Impurity E (MW 802.89) would produce a molecular ion at m/z ~803 and a different fragmentation pattern due to its distinct structure, while the Nintedanib API itself (free base MW 539.6) appears at m/z ~540 [M+H]+ without the higher-mass dimer precursor [2].

LC-MS/MS Impurity Identification High-Resolution Mass Spectrometry Dereplication

Validated Application Scenarios for Nintedanib Dimer Impurity (CAS 2410284-90-9) Reference Standard in Pharmaceutical Development and QC


System Suitability Evaluation in EP-Compliant HPLC Impurity Methods for Nintedanib Esilate Drug Substance

The target compound serves as the reference standard for EP Impurity F in the related substances test of Nintedanib esilate monograph 37.2. Its unique molecular weight (965.1 g/mol) and dimeric structure ensure it elutes as a distinct, late-eluting peak in reversed-phase gradient HPLC methods, enabling verification of column performance, resolution from adjacent peaks (e.g., Impurity E), and method reproducibility prior to batch analysis. The resolution between Impurity F and Impurity E should be >2.0, consistent with validation acceptance criteria reported for Nintedanib impurity methods .

Mass Spectrometric Peak Tracking and Identification in Forced Degradation and Stability Studies

During stress degradation studies of Nintedanib esilate under ICH Q1A R(2) conditions, the Nintedanib Dimer Impurity reference standard enables accurate identification of any dimeric degradation products formed. Its characteristic MS/MS fragmentation (precursor ion m/z ~965 -> fragment ion m/z ~540) allows MRM-based quantification even in the presence of co-eluting matrix components, supporting stability-indicating method validation [1].

Reference Standard for ANDA Filing and DMF Submission Support

For generic pharmaceutical manufacturers filing Abbreviated New Drug Applications (ANDAs) for Nintedanib esilate capsules, procurement of the correctly designated EP Impurity F (CAS 2410284-90-9) reference standard is essential to demonstrate that the proposed analytical method can adequately control this specific dimeric impurity. The product is supplied with a Certificate of Analysis (CoA) including HPLC purity (>=95%), NMR, and MS characterization data that meet regulatory documentation requirements .

Process Development and Optimization: Monitoring Dimer Formation During Nintedanib Synthesis

The dimer impurity is formed by coupling of two Nintedanib-related intermediates during the final synthetic steps. Quantitative monitoring of Impurity F levels throughout the synthesis and purification process enables optimization of reaction conditions (e.g., stoichiometry of piperazine linker, temperature, reaction time) to minimize dimer formation, keeping levels below the pharmacopoeial acceptance limit. The distinct mass difference (965.1 vs. 539.6 g/mol for API) permits facile LC-MS monitoring of the dimer-to-API ratio .

Quote Request

Request a Quote for Nintedanib Dimer Impurity

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.